2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one
Description
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one is a spirocyclic compound characterized by a 4.4-membered bicyclic system containing one oxygen (oxa) and one nitrogen (aza) atom in the spiro ring. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C11H17NO2/c1-2-3-6-9-12-11(10(13)14-9)7-4-5-8-11/h2-8H2,1H3 |
InChI Key |
PZEVCAJJKYFOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one typically involves the reaction of butylamine with a suitable oxazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidinone ring is targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
Scientific Research Applications
Medicinal Chemistry
Drug Development
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one has been investigated for its potential as a scaffold in drug design. Its structural properties allow it to act as a bioisostere of more complex molecules, which can lead to the development of new therapeutics targeting various diseases.
Case Study: Irbesartan Synthesis
A notable application is in the synthesis of Irbesartan, an antihypertensive medication. The compound serves as a key intermediate in the synthetic pathway, demonstrating its utility in pharmaceutical applications .
Materials Science
Polymer Chemistry
In materials science, this compound can be used to create novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer chains, potentially leading to materials with improved thermal stability and mechanical strength.
Synthetic Organic Chemistry
Reagent in Organic Synthesis
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one can act as a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing complex organic molecules.
Case Study: Synthesis of Heterocycles
Research has shown that this compound can facilitate the formation of heterocyclic compounds through cyclization reactions, which are crucial in developing new chemical entities with biological activity .
Mechanism of Action
The mechanism of action of 2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes by modulating enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spirocyclic Compounds
Key Findings:
Structural Variations and Pharmacological Impact: Irbesartan’s biphenyl-tetrazole substituent and diazaspiro core are critical for angiotensin II receptor binding, enabling antihypertensive activity .
Safety and Handling: The hydrochloride analog (2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one HCl) is classified as a skin sensitizer (Category 1) and hazardous to aquatic life (Chronic Category 2) . Similar precautions may apply to the target compound.
Synthetic Utility :
- The hydrochloride salt is a key intermediate in Irbesartan production, highlighting the importance of spiro ring modifications in drug development .
- Derivatives with protective groups (e.g., trityl-tetrazole in ) demonstrate strategies to stabilize reactive moieties during synthesis .
Research Implications
- Structure-Activity Relationships (SAR) : Replacing nitrogen with oxygen in the spiro ring could modulate electronic effects and hydrogen-bonding capacity, influencing interactions with biological targets.
- Drug Design: Simplified analogs like the target compound may serve as scaffolds for developing novel antihypertensive agents with improved solubility or reduced toxicity.
Biological Activity
2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one, a compound with the molecular formula CHNO and a molecular weight of approximately 195.26 g/mol, is characterized by its unique spirocyclic structure which includes both nitrogen and oxygen within a bicyclic framework. This compound belongs to the class of spiro compounds, which are defined by two or more rings sharing a single atom. The biological activity of this compound is an area of ongoing research, particularly in its potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with similar structures to 2-butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one exhibit significant antimicrobial activities. For instance, spirocyclic compounds have been documented to possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The specific mechanisms by which these compounds exert their antimicrobial effects often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Activity
The antioxidant potential of 2-butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one has been explored in various studies. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to numerous diseases including cancer and neurodegenerative disorders. Preliminary findings suggest that this compound may scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects
Emerging evidence suggests that 2-butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one may also exhibit anti-inflammatory properties. Inflammation is a critical component of many chronic diseases, and compounds that can modulate inflammatory responses are of great interest in therapeutic development. Studies have indicated that derivatives of spirocyclic compounds can inhibit pro-inflammatory cytokines, suggesting a potential pathway for therapeutic intervention.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of spirocyclic compounds similar to 2-butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one:
- Synthesis and Characterization : A study published in the Journal of Pharmaceutical Sciences detailed the synthesis of various spirocyclic compounds and their subsequent biological evaluations, highlighting their potential as new antimicrobial agents .
- In vitro Studies : In vitro studies conducted on related compounds demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) being determined for several strains .
- Antioxidant Assays : Research utilizing DPPH (2,2-diphenylpicrylhydrazyl) assays indicated that certain derivatives exhibited strong radical scavenging activity, suggesting their potential as antioxidants .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-butyl−4−oxo−1,3-diazaspiro[4.4]non−1-en | Structure | Contains an additional carbonyl group |
| 3-methyl−2-butyl−3−oxaspiro[5.5]decane | Structure | Larger spirocyclic framework |
| 5-(butylamino)-2(3H)-furanone | Structure | Furanone ring instead of spirocyclic |
This table highlights the diversity within this class of molecules while showcasing the unique characteristics of 2-butyl−3−oxa−1−azaspiro[4.4]non−1−en−4−one, particularly its spirocyclic nature and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
